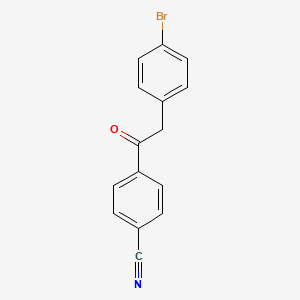

2-(4-Bromophenyl)-4'-cyanoacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-bromophenyl)acetyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKKVLVPKNQQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642312 | |

| Record name | 4-[(4-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-15-1 | |

| Record name | 4-[2-(4-Bromophenyl)acetyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Cyanoacetophenones and Bromophenyl Derivatives in Contemporary Organic Synthesis

The strategic importance of 2-(4-Bromophenyl)-4'-cyanoacetophenone is best understood by considering the individual contributions of its core components: the cyanoacetophenone moiety and the bromophenyl group.

Cyanoacetophenones are a class of organic compounds recognized for their utility as precursors in a wide array of chemical transformations. The presence of both a cyano (-C≡N) group and a ketone (C=O) group imparts a dual reactivity that is highly prized in synthesis. medchemexpress.com The ketone functionality serves as a handle for reactions such as nucleophilic additions, reductions, and condensations, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct nitrogen-containing heterocycles. medchemexpress.comresearchgate.net This versatility makes cyanoacetophenones valuable starting materials for synthesizing pharmaceuticals, agrochemicals, and dyes. medchemexpress.com Specifically, they are frequently employed in multicomponent reactions, such as the Gewald reaction, to efficiently build complex heterocyclic systems, which are common motifs in biologically active molecules. howeipharm.com

Bromophenyl derivatives , on the other hand, are fundamental building blocks in the era of transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is an ideal functional group for reactions like the Suzuki, Heck, and Sonogashira couplings. nih.gov These Nobel Prize-winning methods allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom acts as a reliable "placeholder" that can be substituted with a wide variety of other organic fragments, enabling the synthesis of complex biaryls, polymers, and other conjugated systems. This capability is crucial in the development of advanced materials with specific electronic and optical properties, as well as in the synthesis of intricate drug molecules. chemimpex.com

Historical and Current Significance of 2 4 Bromophenyl 4 Cyanoacetophenone As a Versatile Synthetic Intermediate

While not a historically prominent compound with a vast body of dedicated literature, 2-(4-Bromophenyl)-4'-cyanoacetophenone has emerged as a significant synthetic intermediate due to the strategic combination of the functionalities discussed above. Its value lies not in a long history of use, but in its potential as a modern, multi-functional building block for targeted, efficient synthesis.

The structure of this compound is that of a diaryl ketone, where a methylene (B1212753) bridge separates a 4-bromophenyl ring from a 4-cyanophenyl ring attached to the carbonyl group. This arrangement makes it a highly adaptable scaffold for molecular elaboration. As an intermediate, its significance stems from the ability to selectively address its three key reactive sites:

The Bromophenyl Group: This site is a prime target for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or vinyl groups. This enables the synthesis of more complex, tri-aryl systems or the attachment of functional side chains.

The Cyano Group: This group can be transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid, which can then be used for amide bond formation, or it can be used to synthesize tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

The Ketone Carbonyl Group: The ketone can be reduced to a secondary alcohol, converted into an alkene via a Wittig reaction, or serve as an anchor point for building heterocyclic rings like pyrimidines or pyrazoles.

The current significance of this compound is therefore as a versatile platform for generating molecular diversity. Synthetic chemists can utilize it to rapidly construct libraries of complex molecules for screening in drug discovery or for developing new functional materials. Its structure is a blueprint for creating analogues of other biologically active diaryl compounds, such as the anticancer agent combretastatin (B1194345) A-4, where the nature of the two aryl rings and the linker between them is critical for activity. nih.gov

| Identifier | Value |

|---|---|

| IUPAC Name | 4-[2-(4-bromophenyl)acetyl]benzonitrile |

| Synonym(s) | This compound |

| CAS Number | 898784-15-1 |

| Molecular Formula | C15H10BrNO |

| Molecular Weight | 300.15 g/mol |

Overview of Key Research Domains Pertaining to 2 4 Bromophenyl 4 Cyanoacetophenone and Its Analogues

Direct Synthesis Approaches to this compound

Direct synthesis aims to construct the core structure of this compound from readily available starting materials. While specific literature detailing a one-pot synthesis is limited, established reactions in organic chemistry provide plausible and efficient routes.

The title of this section may be interpreted not as a direct bromination of the 4'-cyanoacetophenone aromatic ring to yield the final product, but rather as strategies commencing from 4'-cyanoacetophenone to introduce the 4-bromophenyl moiety. A direct electrophilic bromination of 4'-cyanoacetophenone would likely result in substitution on the cyanophenyl ring, which is deactivated, or at the alpha-carbon, rather than the desired C-C bond formation.

A more viable approach starting from a derivative of 4'-cyanoacetophenone is a cross-coupling reaction. For instance, 2-bromo-4'-cyanoacetophenone can serve as a key intermediate. This precursor can then be coupled with a 4-bromophenylboronic acid via a Suzuki coupling reaction to form the target carbon-carbon bond, although this technically falls under precursor utilization.

A highly effective and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation. youtube.comorganic-chemistry.orgkhanacademy.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk For the synthesis of this compound, this would involve the reaction of benzonitrile (B105546) with 4-bromophenylacetyl chloride. The cyano group is a deactivating group and directs ortho- and para- substitution, but the para position is sterically hindered by the cyano group itself, making the reaction challenging. A more plausible Friedel-Crafts approach would be the acylation of bromobenzene (B47551) with 4-cyanophenylacetyl chloride. However, the presence of the deactivating bromo group on the bromobenzene ring would necessitate harsh reaction conditions.

Another powerful strategy for forming the C-C bond in α-arylacetophenones involves modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki coupling, are prominent in this regard. rsc.org A potential route could involve the coupling of a 4-cyanobenzoyl derivative with a 4-bromobenzyl halide. More advanced methods include the synthesis of α-arylacetophenones through Grignard reactions and subsequent transformations involving aryne intermediates, which allows for the creation of a diverse range of these compounds. rsc.org Additionally, recent developments have shown the synthesis of 2-arylacetophenones from arylhydrazines and vinyl azides in an aqueous medium, presenting a greener alternative. nih.gov

| Plausible Synthetic Route | Reactant 1 | Reactant 2 | Catalyst/Reagent | Reaction Type |

| Friedel-Crafts Acylation | Benzonitrile | 4-Bromophenylacetyl chloride | AlCl₃ | Electrophilic Aromatic Substitution |

| Suzuki-Miyaura Coupling | 4-Cyanophenylboronic acid | 2-Bromo-1-(4-bromophenyl)ethanone | Palladium catalyst, Base | Cross-Coupling |

| Grignard-based Aryne Chemistry | Benzocyclobutenone derivative | 4-Cyanophenylmagnesium bromide | - | 1,2-Addition/Aryne formation |

| Radical Addition | 4-Cyanophenylhydrazine | α-(4-Bromophenyl) vinyl azide | H₂O₂ | Oxidative Radical Addition |

Indirect Synthetic Routes and Precursor Utilization for Derivatization

Indirect routes focus on the synthesis and subsequent modification of key precursors. This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship studies.

2-Bromo-4'-cyanoacetophenone, also known as 4-cyanophenacyl bromide, is a highly versatile and commercially available intermediate. medchemexpress.comchemspider.comtcichemicals.com3wpharm.com Its utility stems from the presence of a reactive α-bromoketone moiety, which is an excellent electrophile for various nucleophilic substitution reactions. This compound serves as a cornerstone for the synthesis of a wide array of more complex molecules.

Table of Compounds Synthesized from 2-Bromo-4'-cyanoacetophenone:

| Compound Class | Specific Example | Reference |

|---|---|---|

| Thiazoles | (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol | rsc.org |

| Indolizines | 3-Acylindolizines | rsc.org |

| Phenanthrolinium salts | 1-[2-(4-cyanophenyl)-2-oxoethyl]-1,10-phenanthrolinium bromide | rsc.org |

| Microtubule Inhibitors | STA-5312 (a potent and orally active microtubule inhibitor) | medchemexpress.com |

The synthesis of these derivatives typically involves the reaction of 2-bromo-4'-cyanoacetophenone with appropriate nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the alpha position to the carbonyl group.

Functional Group Interconversion (FGI) is a key strategy in multi-step organic synthesis that involves the conversion of one functional group into another. In the context of this compound and its derivatives, both the cyano and the ketone functionalities are amenable to a variety of transformations, allowing for the synthesis of a diverse range of analogs.

Potential FGI Transformations:

Transformations of the Cyano Group:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(2-(4-bromophenyl)acetyl)benzoic acid). This introduces a new functional group that can be further modified, for example, through esterification or amidation.

Reduction: The nitrile can be reduced to a primary amine (4-(2-(4-bromophenyl)acetyl)benzylamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic nitrogen atom, significantly altering the molecule's properties.

Conversion to Tetrazole: The cyano group can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Transformations of the Ketone Group:

Reduction to Alcohol: The carbonyl group can be reduced to a secondary alcohol (1-(4-cyanophenyl)-2-(4-bromophenyl)ethanol) using hydride reagents such as sodium borohydride (B1222165) (NaBH₄).

Reductive Amination: The ketone can be converted into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.

Wolff-Kishner or Clemmensen Reduction: These reactions can be used to completely remove the carbonyl oxygen, converting the ketone into a methylene group (4-(2-(4-bromophenyl)ethyl)benzonitrile), thus creating a flexible diarylethane scaffold.

Wittig Reaction: The ketone can be converted to an alkene, allowing for the introduction of various substituted vinyl groups.

For instance, consider the synthesis of a hypothetical complex derivative where the 4-bromophenyl group is replaced by a more elaborate substituted biphenyl (B1667301) system and the 4-cyanophenyl group is modified with a heterocyclic ring.

Advanced Catalytic Systems in the Synthesis of this compound Analogues

The synthesis of complex organic molecules such as this compound and its analogues relies heavily on the development of advanced catalytic systems. These catalysts offer efficient and selective pathways for the formation of key structural motifs, enabling the construction of diverse molecular architectures. This section explores several key catalytic methodologies that are instrumental in the synthesis of analogues of the target compound.

Palladium-Catalyzed Transformations for Aryl-Bromine Modification

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound analogues, palladium-catalyzed reactions are pivotal for modifying the aryl-bromine bond, allowing for the introduction of a wide array of functional groups.

One of the most powerful applications of palladium catalysis in this area is the cross-coupling reaction. For instance, the arylation of stabilized carbanions, such as those derived from alkyl cyanoesters, with aryl bromides provides a direct route to introduce new carbon-carbon bonds at the position of the bromine atom. nih.gov Research has demonstrated that the use of sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands with a palladium source can effectively catalyze the reaction between aryl bromides and enolates of dialkyl malonates and alkyl cyanoesters. nih.gov This methodology is robust, tolerating a variety of electron-rich and electron-poor, as well as sterically hindered, aryl bromides and chlorides. nih.gov

A one-pot procedure for the synthesis of 2-alkyl-2-arylcyanoacetates has been developed based on a Pd(OAc)₂/dppf-catalyzed enolate arylation followed by in situ alkylation. This approach is compatible with a diverse range of aryl and heteroaryl bromides, offering a rapid method to generate a variety of products in good yields. organic-chemistry.org

Furthermore, palladium-catalyzed carbonylation of aryl halides presents another avenue for the modification of the aryl-bromine bond. The alkoxycarbonylation of 4-bromoacetophenone, for example, has been systematically studied to produce the corresponding benzoic acid ester. researchgate.net This transformation can be optimized by adjusting parameters such as temperature, CO pressure, solvent, and the ligand-to-palladium ratio. researchgate.net Such methods provide access to analogues where the bromo substituent is replaced by an ester or carboxylic acid functionality, significantly expanding the structural diversity of the synthesized compounds. The table below summarizes representative palladium-catalyzed reactions for the modification of aryl bromides.

Table 1: Palladium-Catalyzed Reactions for Aryl-Bromine Modification

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd(OAc)₂/DPPF | Ethyl cyanoacetate, Aryl bromide, Alkyl electrophile | 2-Alkyl-2-arylcyanoacetates | One-pot procedure, tolerates diverse aryl and heteroaryl bromides. organic-chemistry.org |

| Palladium/P(t-Bu)₃ or ferrocenylphosphine ligands | Diethyl malonate, Aryl bromide | Aryl malonates | Effective for electron-rich and electron-poor, hindered and unhindered aryl bromides. nih.gov |

Copper-Catalyzed Condensation and Cyclization Reactions

Copper catalysis has emerged as a powerful tool for a variety of organic transformations, including condensation and cyclization reactions that are relevant to the synthesis of analogues of this compound. These reactions can be employed to construct heterocyclic rings or to introduce specific functional groups.

Copper-catalyzed cyclization reactions provide a means to build complex molecular architectures. For instance, a novel method for the copper-catalyzed cyclization of 1-aryl-1-cycloalcohols and 1,3-dicarbonyl compounds has been developed to afford cycloalkane-fused dihydrofurans in moderate to excellent yields. ccspublishing.org.cn This transformation proceeds under mild conditions and demonstrates good functional group tolerance. ccspublishing.org.cn Such a strategy could be adapted to synthesize analogues of this compound featuring fused heterocyclic ring systems.

In addition to cyclizations, copper catalysis is also effective in tandem reactions. A copper-catalyzed coupling-cyclization of N-acyl enamides with electron-deficient alkynes has been developed for the synthesis of 3-alkynyl-substituted pyridines. rsc.org This method offers a simple and efficient route to highly functionalized pyridine (B92270) derivatives from readily available starting materials. rsc.org

Furthermore, copper catalysis plays a role in the synthesis of ketonylated carbocycles through an excited-state copper-catalyzed radical carbo-aroylation of unactivated alkenes. nih.gov This photocatalytic strategy allows for the construction of various fused six- and five-membered carbocycles. nih.gov The table below presents examples of copper-catalyzed reactions for the synthesis of related structural motifs.

Table 2: Copper-Catalyzed Reactions for the Synthesis of Analogous Structural Motifs

| Reaction Type | Substrates | Product | Catalyst System |

|---|---|---|---|

| Cyclization | 1-Aryl-1-cycloalcohols, 1,3-Dicarbonyl compounds | Cycloalkane-fused dihydrofurans | Copper catalyst ccspublishing.org.cn |

| Tandem Cyclization | N-Acyl enamines, Electron-deficient alkynes | Alkynyl substituted pyridines | Copper catalyst rsc.org |

Iron-Catalyzed Processes in Related Systems

Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. Homogeneous iron catalysis has shown promise in a range of organic transformations, including those relevant to the synthesis of acetophenone (B1666503) derivatives. walisongo.ac.id

Iron-catalyzed cross-coupling reactions, for instance, have been developed for the formation of carbon-carbon bonds. walisongo.ac.id Although historically less explored than palladium or nickel catalysis, iron-catalyzed cross-coupling reactions of Grignard reagents have shown significant progress. walisongo.ac.id These methods could be applied to the synthesis of the core acetophenone structure of the target molecule's analogues.

More specifically, an iron-catalyzed radical-radical cross-coupling reaction has been reported for the synthesis of valuable aryl ketones. nih.gov This process involves the decarboxylation of keto acids and the decarbonylation of aliphatic aldehydes. nih.gov A gram-scale preparation of an aryl ketone was achieved with only 3 mol% of the iron catalyst. researchgate.net

Furthermore, iron catalysis is effective in three-component reactions. A regioselective iron-catalyzed 1,2-azidoalkylation of 1,3-dienes has been described, which proceeds through the direct functionalization of C(sp³)–H bonds. nih.gov This protocol operates with low catalyst loadings and provides access to versatile β-unsaturated azido (B1232118) products with high selectivity. nih.gov Such methodologies highlight the potential of iron catalysis to construct complex and functionalized analogues.

Table 3: Examples of Iron-Catalyzed Processes in Related Systems

| Reaction Type | Substrates | Product | Key Features |

|---|---|---|---|

| Radical Cross-Coupling | Keto acids, Aliphatic aldehydes | Aryl ketones | Decarboxylative and decarbonylative coupling. nih.gov |

Iodine-Promoted Syntheses in Aqueous Media for Related Heterocycles

Iodine, as a readily available and non-toxic reagent, can promote a variety of organic transformations, including the synthesis of heterocyclic compounds. rsc.org Iodine-mediated reactions often proceed under mild conditions and can be carried out in environmentally benign solvents like water.

Iodine has been utilized to mediate the synthesis of N-heterocycles from α-amino acids. rsc.org This strategy relies on the I₂-mediated Strecker degradation, which introduces α-amino acids as electrophilic carbon species into a domino reaction sequence. rsc.org This approach allows for the diverse construction of complex N-heterocyclic structures. rsc.org

Furthermore, iodine can promote the oxidative cyclization of acylated and alkylated derivatives from epoxides to synthesize aza-heterocycles. acs.org A method for the direct synthesis of acylated and alkylated quinazoline (B50416) derivatives has been described using I₂/DMSO with 2-aminobenzamide (B116534) and an epoxide. acs.org This protocol is efficient, displays a wide range of functional group tolerance, and is applicable to gram-scale synthesis. acs.org

The use of iodine(V) reagents, such as the Dess-Martin periodinane, can also mediate cascade cyclizations to form polycyclic heterocycles from unsaturated anilides. nih.gov These examples showcase the utility of iodine in constructing heterocyclic analogues of this compound, with the potential for conducting these syntheses in aqueous media, aligning with the principles of green chemistry.

Enantioselective Synthesis and Chiral Control in Analogous Structures

The development of enantioselective synthetic methods is crucial for accessing chiral molecules, which are of significant interest in various fields of chemistry. For analogues of this compound that may possess stereogenic centers, achieving high levels of chiral control is a key objective.

A practical method for the enantioselective preparation of versatile ketones and aldehydes containing an α-quaternary stereocenter has been described. nih.gov This approach utilizes simple carboxylic acid or ester starting materials and a monodentate chiral phosphine (B1218219) to afford a variety of substituted ketone and aldehyde products in good yields and high enantiomeric ratios. nih.gov

The asymmetric reduction of prochiral ketones to chiral alcohols is a common strategy for introducing chirality. Biocatalysis using plant tissues has been explored for the asymmetric reduction of acetophenone and its derivatives. nih.gov For example, the reduction of acetophenone and 4'-chloroacetophenone (B41964) using various plant tissues can yield the corresponding chiral alcohols with high enantioselectivity (up to 98% e.e.) and good chemical yields. nih.gov

Chemical methods for the enantioselective reduction of ketones are also well-established. The CBS (Corey-Bakshi-Shibata) reduction, which employs oxazaborolidine catalysts, is a powerful and general method for the enantioselective reduction of a wide variety of ketones with predictable stereochemistry and high yields. iupac.org Additionally, the enantioselective reduction of acetophenone in the presence of diethylzinc (B1219324) and a chiral diamine has been reported. researchgate.net

The table below summarizes different approaches to enantioselective synthesis and chiral control in analogous structures.

Table 4: Enantioselective Synthesis and Chiral Control in Analogous Structures

| Method | Substrate | Product | Catalyst/Reagent | Key Features |

|---|---|---|---|---|

| Asymmetric Acyl Substitution | Carboxylic acid/ester, Allylic nucleophile | α-Quaternary ketone | Monodentate chiral phosphine | High enantioselectivity for α-quaternary centers. nih.gov |

| Biocatalytic Reduction | Prochiral ketone (e.g., acetophenone) | Chiral alcohol | Plant tissues (e.g., carrot, apple) | High e.e. and good yields. nih.gov |

| CBS Reduction | Prochiral ketone | Chiral alcohol | Oxazaborolidine catalyst | Wide scope, predictable stereochemistry, high yields. iupac.org |

Sustainable and Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound and its analogues, the adoption of sustainable practices is an important consideration.

One key aspect of green chemistry is the use of environmentally benign solvents or solvent-free conditions. Research has shown the development of a green synthesis of 2,2-dialkoxyacetophenone derivatives that is simple to operate, produces few by-products, and avoids the use of toxic or environmentally harmful substances. google.com The synthesis of chalcone (B49325) derivatives, which share the acetophenone core, has been carried out at room temperature using a stirring process, avoiding the need for heating. aip.org

The use of recyclable catalysts and the improvement of atom economy are also central to green chemistry. mdpi.com Metal-catalyzed acceptorless coupling and one-pot reactions are examples of green catalytic methods that can be applied to the synthesis of N-heterocycles, which could be analogues of the target compound. mdpi.com These methods often utilize recyclable catalysts and prevent the generation of hazardous waste. mdpi.com

Furthermore, the choice of catalyst can contribute to a greener synthetic route. A versatile synthetic pathway for the production of valuable alkyl phenols and anilines has been developed based on the selective hydrodeoxygenation of a wide range of acetophenone derivatives using a bimetallic iron-ruthenium nanoparticle catalyst. rsc.orgrsc.org This catalyst is highly active and selective, and the reaction can be performed in greener solvents like anisole (B1667542). rsc.org The table below highlights some green chemistry approaches relevant to the synthesis of acetophenone derivatives.

Table 5: Green Chemistry Considerations in Synthetic Protocols

| Green Chemistry Principle | Application in Synthesis of Acetophenone Analogues | Example |

|---|---|---|

| Use of Greener Solvents | Replacing hazardous solvents with more environmentally friendly alternatives. | Using anisole instead of mesitylene (B46885) in the hydrodeoxygenation of acetophenone derivatives. rsc.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent to reduce waste. | Synthesis of indolizines via a copper-catalyzed reaction under solvent-free conditions. mdpi.com |

| Energy Efficiency | Using methods that reduce energy consumption. | Synthesis of chalcone derivatives at room temperature without heating. aip.org |

| Use of Benign Catalysts | Employing non-toxic and earth-abundant catalysts. | Iron-catalyzed synthesis of ketones. nih.gov |

Mechanistic Elucidation of Reactions Involving this compound

Understanding the underlying reaction mechanisms is crucial for controlling the outcome of chemical transformations. The reactivity of this compound is largely dictated by the interplay of its functional groups: the α-bromoacetophenone moiety, the aromatic cyano group, and the potential for radical intermediates under certain conditions.

The α-bromoacetophenone moiety is a key functional group that imparts significant reactivity to the molecule. The bromine atom, being a good leaving group, makes the α-carbon susceptible to nucleophilic attack. This reactivity is fundamental to many of the transformations that this compound undergoes.

The α-bromination of acetophenone derivatives is a common method to introduce a reactive handle for further synthetic manipulations. researchgate.net The reaction typically proceeds via an enol or enolate intermediate, which then reacts with a bromine source. masterorganicchemistry.com In the context of this compound, the α-bromo group is predisposed to participate in substitution and cyclization reactions. For instance, it readily reacts with nucleophiles like thiosemicarbazones in a single step to form thiazole (B1198619) derivatives. rsc.org This reaction is a classic example of the Hantzsch thiazole synthesis, where the sulfur atom of the thiosemicarbazone attacks the α-carbon, leading to the displacement of the bromide ion and subsequent cyclization.

The general mechanism for the reaction of an α-bromoacetophenone with a thiourea (B124793) or thiosemicarbazone derivative involves the following key steps:

Nucleophilic attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion.

Intermediate formation: This initial attack forms an intermediate which then undergoes an intramolecular cyclization.

Dehydration: The cyclized intermediate subsequently loses a molecule of water to form the aromatic thiazole ring. researchgate.net

This reactivity of the α-bromoacetophenone moiety is a cornerstone of its utility in constructing heterocyclic systems.

The aromatic cyano group (-CN) on the phenyl ring of this compound significantly influences the molecule's electronic properties and reactivity. As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common for this specific compound. ontosight.ai

The primary influence of the cyano group in the reactions of this compound is electronic. Its electron-withdrawing nature can enhance the electrophilicity of the carbonyl carbon and the α-carbon, potentially increasing the rate of nucleophilic attack at these positions. Furthermore, the presence of the cyano group has been shown to enhance the biological activity of resulting heterocyclic compounds, such as anticancer potency in thiazole derivatives. rsc.org

While the cyano group is often retained in the final product, it can also be a site for chemical transformation. The nitrile functionality is versatile and can be converted into various other functional groups, including:

Carboxylic acids: through hydrolysis. ontosight.ai

Amines: via reduction.

Amides: through partial hydrolysis.

These transformations, however, are typically performed in separate synthetic steps after the initial reaction involving the α-bromoacetophenone moiety. The inherent stability of the aromatic nitrile group allows it to be carried through many reaction sequences without modification. nih.gov

While many reactions of this compound proceed through ionic mechanisms, the potential for radical pathways exists, particularly under specific reaction conditions such as the presence of radical initiators or exposure to light. youtube.com Radical reactions involve intermediates with unpaired electrons and proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.orgresearchgate.net

In the context of α-bromoacetophenones, radical intermediates can be generated through homolytic cleavage of the carbon-bromine bond. This can be initiated by heat, light, or a radical initiator. Once formed, the resulting carbon-centered radical can participate in a variety of reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from a donor molecule.

Addition to multiple bonds: The radical can add to a double or triple bond, propagating the radical chain.

Combination with another radical: Two radicals can combine to form a stable, non-radical product in a termination step. libretexts.org

While specific studies on the radical reactions of this compound are not extensively detailed in the provided context, the general principles of radical chemistry suggest that such pathways could be exploited for C-C bond formation or functional group interconversions. For example, dehalogenation reactions using reagents like tributyltin hydride proceed via a radical chain mechanism. libretexts.org

The cyano group can also influence radical reactions. The addition of cyano radicals to unsaturated hydrocarbons is a known process, and the cyano group can stabilize adjacent radical centers. researchgate.net However, in the case of this compound, the primary focus of its reactivity in the literature is on the ionic transformations of the α-bromoacetophenone moiety.

Transformations Leading to Complex Heterocyclic Compounds

The reactive nature of this compound makes it an excellent starting material for the synthesis of complex heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.

One of the most well-documented applications of this compound is in the synthesis of thiazole derivatives. rsc.orgnih.gov The Hantzsch thiazole synthesis provides a direct route to this class of compounds. In a typical procedure, this compound is reacted with a thiourea or a thiosemicarbazone derivative.

The reaction of p-bromoacetophenone with thiourea in the presence of an iodine catalyst is a known method to yield 4-(4-bromophenyl)thiazol-2-amine. nih.gov A similar principle applies to the reaction of this compound. For instance, the cyclization with substituted thiosemicarbazones leads to the formation of 4-(4-cyanophenyl)-2-hydrazinylthiazoles in good yields. rsc.org

Table 1: Synthesis of Thiazole Derivatives from this compound

| Reactant | Product | Reference |

|---|---|---|

| Substituted thiosemicarbazones | 4-cyanophenyl-2-hydrazinylthiazoles | rsc.org |

The resulting thiazole derivatives often exhibit interesting biological activities. For example, several 4-cyanophenyl substituted thiazol-2-ylhydrazones have shown significant anticancer efficacy against various carcinoma cell lines. rsc.org

While the synthesis of thiazoles from this compound is well-established, its ketone functionality also allows for its potential use as a precursor for other heterocyclic systems like pyrroles and furans.

Pyrrole (B145914) Synthesis: The Paal-Knorr synthesis is a classical method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. numberanalytics.com While this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a starting material to generate such an intermediate. For example, nucleophilic substitution of the α-bromo group with a carbon nucleophile could introduce the second carbonyl group, setting the stage for cyclization.

More modern methods for pyrrole synthesis involve transition metal-catalyzed reactions. frontiersin.org For instance, 2-cyanopyrrole derivatives have been synthesized from aromatic olefins, DMF, and TMSCN under copper catalysis. frontiersin.org

Furan (B31954) Synthesis: Furan derivatives can also be synthesized from ketone precursors. The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. numberanalytics.com Similar to pyrrole synthesis, this compound could be converted to a suitable 1,4-dicarbonyl intermediate.

Other methods for furan synthesis include the cyclization of α-diazoketones with silyl (B83357) enol ethers derived from methyl ketones, which can serve as 1,4-diketone surrogates. organic-chemistry.org The ketone group in this compound could potentially be converted to a silyl enol ether for such transformations.

While direct examples of the conversion of this compound to pyrroles and furans are not explicitly detailed in the provided search results, the fundamental reactivity of its ketone and α-bromo functionalities suggests its potential as a precursor for these important heterocyclic systems through multi-step synthetic sequences.

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the ketone, the cyano group, and the two substituted phenyl rings. This arrangement creates several sites susceptible to either nucleophilic or electrophilic attack.

Electrophilic Sites:

Carbonyl Carbon: The carbon atom of the ketone group is a primary electrophilic center. The polarization of the carbon-oxygen double bond, due to the higher electronegativity of oxygen, results in a partial positive charge on the carbon, making it a target for nucleophilic addition reactions. ncert.nic.inlibretexts.orgimpactfactor.org

Aromatic Rings: While the 4-bromophenyl ring is generally considered to be deactivated towards electrophilic aromatic substitution due to the inductive effect of the bromine atom, the para-position to the bromine remains somewhat susceptible to attack. The 4'-cyanophenyl ring is strongly deactivated by the electron-withdrawing cyano group, making electrophilic substitution on this ring highly unfavorable.

Nucleophilic Sites:

Carbonyl Oxygen: The oxygen atom of the ketone group possesses lone pairs of electrons and can act as a nucleophile, particularly in the presence of strong acids where it can be protonated.

Methylene Group: The α-protons on the methylene bridge are acidic and can be abstracted by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various alkylation and condensation reactions.

Aromatic Rings: The electron-rich π-systems of the phenyl rings can act as nucleophiles in certain reactions, such as palladium-catalyzed cross-coupling reactions where the aromatic ring coordinates to the metal center.

Targeted Functional Group Derivatization Strategies

The presence of three distinct and reactive functional moieties—the bromine atom, the cyano group, and the ketone—in this compound allows for a wide range of selective chemical modifications. This versatility makes it a valuable intermediate in the synthesis of more complex molecules.

The aryl bromide functionality is a key handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

| Reaction Name | Reagent(s) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid or ester, Pd catalyst, base | Biaryl compound |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aryl amine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Aryl alkyne |

| Heck Reaction | Alkene, Pd catalyst, base | Substituted alkene |

| Stille Coupling | Organostannane, Pd catalyst | Biaryl or vinylarene |

| Ullmann Condensation | Alcohol, amine, or thiol, Cu catalyst, base | Diaryl ether, diaryl amine, or diaryl thioether |

The Suzuki-Miyaura coupling is a robust method for forming a new C-C bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comnih.govnih.govrsc.orgwikipedia.org This reaction is known for its high functional group tolerance.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. nih.govacsgcipr.orglibretexts.orgorganic-chemistry.orgjptcp.com

For the synthesis of aryl alkynes, the Sonogashira coupling is employed, which involves the reaction of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper salts. nih.govrsc.orgorganic-chemistry.orgwikipedia.orgresearchgate.net The Heck reaction provides a means to form substituted alkenes by coupling the aryl bromide with an alkene under palladium catalysis. youtube.comgoogle.comucla.edumdpi.com

The Stille coupling offers another route to C-C bond formation using organostannanes as the coupling partners with a palladium catalyst. While effective, the toxicity of organotin compounds is a drawback. The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, or C-S bonds by reacting the aryl bromide with alcohols, amines, or thiols, respectively, often requiring high temperatures. libretexts.orgresearchgate.netnih.govquora.com

The cyano group is a versatile functional group that can be converted into several other important moieties.

| Transformation | Reagent(s) | Product Functional Group |

| Hydrolysis | Strong acid or base, water | Carboxylic acid |

| Reduction | Reducing agents (e.g., LiAlH4, H2/catalyst) | Primary amine |

Hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. ucla.edumasterorganicchemistry.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like hydrochloric or sulfuric acid. Base-catalyzed hydrolysis is usually performed by heating with an aqueous solution of a strong base such as sodium hydroxide, which initially forms the carboxylate salt that is subsequently protonated in an acidic workup.

Reduction of the cyano group to a primary amine (aminomethyl group) can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH4).

The ketone functional group is highly reactive and can undergo a variety of transformations to introduce new functionalities or alter the carbon skeleton.

| Transformation | Reagent(s) | Product Type |

| Reduction to Alkane | ||

| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkane |

| Wolff-Kishner Reduction | H2NNH2, base, high temperature | Alkane |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Ester |

| Conversion to Ester | Oxidizing agent and alcohol | Ester |

Complete reduction of the ketone to a methylene group can be achieved under different conditions depending on the stability of other functional groups in the molecule. The Clemmensen reduction employs zinc amalgam and concentrated hydrochloric acid and is suitable for substrates stable in strong acid. quora.comvedantu.comdifferencebetween.comnih.govjptcp.commasterorganicchemistry.comresearchgate.net In contrast, the Wolff-Kishner reduction uses hydrazine (B178648) and a strong base at high temperatures and is applicable to substrates that are sensitive to acid but stable in strong base. quora.comvedantu.comdifferencebetween.commasterorganicchemistry.com

The Baeyer-Villiger oxidation is a notable reaction where a ketone is converted into an ester by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.orgresearchgate.netresearchgate.netwikipedia.orgyoutube.comnih.gov The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For acetophenones, the aryl group generally migrates in preference to the methyl group, which would yield a phenyl acetate (B1210297) derivative. The presence of the electron-withdrawing cyano group on the migrating phenyl ring would decrease its migratory aptitude compared to an unsubstituted phenyl ring.

Direct conversion to an ester can also be envisioned through various other oxidative esterification methods, although the Baeyer-Villiger oxidation is the most direct and common approach for this specific transformation.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published studies containing NMR data for 2-(4-Bromophenyl)-4'-cyanoacetophenone were found.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the aromatic and methylene (B1212753) protons of this compound, are not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Detailed ¹³C NMR spectral data, including the chemical shifts for the carbonyl, nitrile, methylene, and various aromatic carbons of the molecule, have not been reported in accessible scientific literature.

Application of Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignments

There are no available reports on the use of advanced 2D NMR techniques such as COSY, HMQC, or HMBC for the definitive assignment of the proton and carbon signals of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectral data, which would identify the characteristic absorption frequencies (in cm⁻¹) for the ketone (C=O) and nitrile (C≡N) functional groups, as well as C-H and C-Br stretching and bending vibrations, could not be found in the literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While the molecular formula is established as C₁₅H₁₀BrNO, no published High-Resolution Mass Spectrometry (HRMS) data is available to provide an experimental exact mass measurement and confirm this formula.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic studies for this compound have been deposited in crystallographic databases or published in scientific journals. Therefore, information regarding its single-crystal structure, unit cell dimensions, space group, and detailed molecular geometry in the solid state is not available.

Molecular Conformation and Geometrical Parameters

Computational studies on analogous molecules, such as 2,4'-dibromoacetophenone, have been performed using Density Functional Theory (DFT) to determine the most stable conformation. dergipark.org.trresearchgate.net These studies typically involve varying the torsion angles between the phenyl ring and the adjacent carbonyl group to identify the global energy minimum. dergipark.org.trresearchgate.net For 2,4'-dibromoacetophenone, conformational analysis revealed that the most stable structure is achieved when the torsion angle between the phenyl ring and the COCH2Br group is near 0°, 180°, or 360°, indicating a preference for a planar or near-planar arrangement of the heavy atoms. dergipark.org.trresearchgate.net

By analogy, it is anticipated that this compound would also adopt a conformation where the phenyl rings and the central acetophenone (B1666503) moiety are largely coplanar to maximize electronic delocalization and minimize steric hindrance. The key geometrical parameters, including bond lengths and angles, can be predicted with reasonable accuracy using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). dergipark.org.trresearchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value Range | Basis of Prediction |

| C-Br Bond Length | ~1.90 - 1.92 Å | DFT studies on brominated aromatic compounds. researchgate.net |

| C≡N Bond Length | ~1.15 - 1.16 Å | Typical values for aromatic nitriles. |

| C=O Bond Length | ~1.22 - 1.24 Å | DFT calculations on acetophenone derivatives. dergipark.org.tr |

| C-C (Aromatic) | ~1.39 - 1.41 Å | DFT studies on similar aromatic ketones. dergipark.org.tr |

| Dihedral Angle (Bromophenyl-CO) | Near 0° or 180° | Conformational analysis of 2,4'-dibromoacetophenone. dergipark.org.trresearchgate.net |

| Dihedral Angle (Cyanophenyl-CO) | Near 0° or 180° | General preference for planarity in conjugated systems. |

Note: The values in this table are estimations based on computational studies of similar molecules and are not experimentally determined values for this compound.

Analysis of Intermolecular Interactions in the Crystalline State

The crystalline packing of this compound would be governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. The presence of a bromine atom, a cyano group, and aromatic rings provides multiple sites for such interactions, which are crucial in dictating the supramolecular architecture.

Characterization of Hydrogen Bonding Networks

Although the molecule itself does not possess strong hydrogen bond donors, the carbonyl oxygen and the nitrogen of the cyano group can act as hydrogen bond acceptors. In the crystalline state, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. Studies on related acetophenone derivatives have highlighted the importance of such interactions in forming extended networks.

Investigation of Halogen Bonding Interactions

The bromine atom in this compound is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govmdpi.com The strength and geometry of these interactions are highly dependent on the nature of the halogen bond acceptor.

In the solid state of the title compound, the bromine atom could form halogen bonds with several potential acceptors, including the carbonyl oxygen (Br···O), the cyano nitrogen (Br···N), or the π-system of an adjacent aromatic ring (Br···π). The cyano group, being a good halogen bond acceptor, could lead to the formation of linear supramolecular synthons. nih.gov Similarly, interactions between the bromine atom and the carbonyl group are also plausible and have been observed in other halogenated ketones. mdpi.com

The interplay between these different types of interactions will ultimately determine the final crystal packing arrangement. The study of halogenated acetophenones complexed with other molecules has shown that halogenation can significantly influence intermolecular docking preferences. nih.gov Furthermore, the competition and cooperation between halogen bonds and other non-covalent interactions like hydrogen bonds and π-stacking are of great interest in the field of crystal engineering. mdpi.com

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | C-H (Aromatic/Aliphatic) | O (Carbonyl), N (Cyano) | Stabilization of the crystal lattice through extended networks. |

| Halogen Bonding | Br | O (Carbonyl), N (Cyano), π-system (Aromatic ring) | Directional interactions contributing to the supramolecular assembly. |

| π-π Stacking | Aromatic Rings | Aromatic Rings | Contribution to crystal packing, especially if planar conformations are adopted. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov For a molecule like 2-(4-Bromophenyl)-4'-cyanoacetophenone, DFT is invaluable for elucidating the mechanisms of its formation or subsequent reactions. rsc.orgsemanticscholar.org By calculating the electron density, DFT can accurately determine the molecule's geometry and energy.

DFT calculations are instrumental in mapping out potential reaction pathways. semanticscholar.org For the synthesis or transformation of this compound, computational chemists can model the step-by-step process of bond breaking and formation. scholarsresearchlibrary.com This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, in reactions involving related acetophenone (B1666503) derivatives, DFT has been used to explore reaction coordinates and determine whether a mechanism is concerted or stepwise. scholarsresearchlibrary.com Calculations can reveal the influence of catalysts, solvents, and substituent groups on the reaction pathway. mdpi.com By modeling various potential mechanisms, researchers can identify the most energetically favorable route, providing a theoretical foundation for optimizing synthetic protocols. rsc.org

A key output of DFT-based mechanistic studies is the reaction energy profile. This profile plots the potential energy of the system as it progresses from reactants to products. The peaks on this profile correspond to transition states (TS), which represent the highest energy barrier that must be overcome for the reaction to proceed. scholarsresearchlibrary.com The height of this barrier, known as the activation energy, is a critical factor in determining the reaction rate. orientjchem.org

DFT calculations allow for the full geometric optimization of these transient transition state structures. Analysis of a TS geometry reveals which bonds are being formed and broken during this critical phase of the reaction. scholarsresearchlibrary.com For a molecule like this compound, this analysis could provide detailed insights into, for example, a nucleophilic attack on its carbonyl carbon. Vibrational frequency calculations are also performed to confirm the nature of these structures; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scholarsresearchlibrary.comorientjchem.org

Illustrative Reaction Energy Data

The following table provides a hypothetical example of the kind of data that would be generated from a DFT analysis of a reaction involving this compound.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Starting Materials | 0.0 |

| Transition State 1 (TS1) | First Energy Barrier | +85.4 |

| Intermediate | Stable Mid-point Species | -15.2 |

| Transition State 2 (TS2) | Second Energy Barrier | +60.7 |

| Products | Final Molecules | -40.1 |

Molecular Modeling and Dynamics Simulations

While DFT provides a static, time-independent picture of a molecule, molecular modeling and dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of this compound over time. nih.gov

These simulations can model the molecule in various environments, such as in a solvent or interacting with a biological macromolecule. rsc.org The output is a trajectory that describes how the positions and velocities of the atoms evolve. From this trajectory, numerous properties can be analyzed, including conformational changes, intermolecular interactions (like hydrogen bonding), and diffusion rates. For aromatic ketones, MD simulations can help understand how the molecule samples different rotational conformations and how it interacts with surrounding solvent molecules, which can be crucial for predicting its solubility and transport properties. nih.govmdpi.com

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide a suite of tools to analyze this structure and predict how this compound will behave in a chemical reaction.

Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

The LUMO represents the lowest-energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap generally implies higher reactivity.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP maps the electrostatic potential onto the electron density surface of the molecule, using color-coding to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and the nitrogen of the cyano group, and a positive potential around the carbonyl carbon, identifying these as key sites for reactivity. mdpi.com

Hypothetical Frontier Molecular Orbital Data

This table presents example values for FMO analysis, which would be calculated to predict the reactivity of the target compound.

| Parameter | Description | Illustrative Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | 4.70 |

| Ionization Potential | Energy required to remove an electron (≈ -HOMO) | 6.85 |

| Electron Affinity | Energy released when an electron is added (≈ -LUMO) | 2.15 |

Applications in Advanced Organic Materials and Supramolecular Chemistry

Role of 2-(4-Bromophenyl)-4'-cyanoacetophenone as a Building Block for Functional Materials

While specific research on the direct application of this compound in functional materials is not extensively documented, its structural motifs are integral to molecules designed for advanced applications. The presence of a bromine atom, a heavy atom, can facilitate intersystem crossing, a key process for achieving phosphorescence. The cyano group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule, tuning its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Derivatives of this compound, especially chalcones bearing bromophenyl and cyanophenyl groups, are of significant interest in materials science. These molecules can be synthesized to create materials with tailored optoelectronic properties. The general structure of this compound serves as a foundational blueprint for developing more complex molecules for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. The reactivity of the ketone and the potential for substitution on the phenyl rings allow for a high degree of molecular engineering to fine-tune the material's properties.

Supramolecular Assembly Studies of Analogues and Derivatives

The study of how molecules interact to form larger, ordered structures is the focus of supramolecular chemistry. Analogues of this compound, particularly chalcone (B49325) derivatives, have been shown to self-assemble into complex architectures driven by a variety of non-covalent interactions. These organized assemblies can exhibit collective properties that are distinct from the individual molecules.

The formation of supramolecular assemblies from analogues of this compound is governed by a delicate balance of several non-covalent interactions. These weak forces dictate the packing of molecules in the solid state and in solution, leading to the formation of well-defined nanostructures.

Key non-covalent interactions include:

Hydrogen Bonding: While the parent compound lacks strong hydrogen bond donors, derivatives can be functionalized with groups like hydroxyls or amides to introduce this highly directional interaction.

π-π Stacking: The aromatic rings in the molecule are prone to π-π stacking interactions, where the electron clouds of adjacent rings attract one another. This is a significant driving force for the assembly of planar aromatic molecules.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen atom of the cyano group on a neighboring molecule. This type of interaction is increasingly being utilized in crystal engineering to control the arrangement of molecules. mdpi.com

Van der Waals Forces: These ubiquitous, weaker forces also play a crucial role in the close packing of molecules. numberanalytics.com

Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are often employed to visualize and quantify these weak interactions, providing insight into how the molecules are organized within the supramolecular structure. researchgate.net

| Interaction Type | Description | Relevant Functional Groups |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom. | -OH, -NH2, C=O (acceptor) |

| π-π Stacking | Attractive interaction between aromatic rings. | Phenyl rings |

| Halogen Bonding | Interaction involving a halogen atom as an electrophilic species. mdpi.com | -Br, -CN (acceptor) |

| Dipole-Dipole Interactions | Electrostatic interaction between permanent dipoles. | -CN, C=O |

| Van der Waals Forces | Weak, non-specific attractive forces. numberanalytics.com | Entire molecule |

The arrangement of molecules in a supramolecular assembly can significantly impact their optoelectronic properties. For analogues of this compound, self-assembly can lead to the emergence of desirable photophysical phenomena, most notably organic room temperature phosphorescence (ORTP).

ORTP is the emission of light from a triplet excited state at room temperature. This process is often quenched in organic molecules due to vibrational relaxation and sensitivity to oxygen. However, by rigidly packing the molecules in a crystalline or aggregated state through supramolecular assembly, these non-radiative decay pathways can be suppressed. ias.ac.in

The presence of the bromine atom in analogues of this compound is crucial for promoting ORTP. The heavy atom effect enhances spin-orbit coupling, which facilitates the transition from the singlet excited state to the triplet excited state (intersystem crossing). Once in the triplet state, the rigid environment of the supramolecular assembly minimizes vibrational quenching, allowing for phosphorescent emission. rsc.org

Studies on related chalcone derivatives have shown that their aggregation can lead to long-lived triplet states and observable room temperature phosphorescence. chemrxiv.org The specific wavelength and lifetime of the phosphorescence can be tuned by modifying the molecular structure and controlling the packing arrangement in the supramolecular assembly. These phosphorescent materials have potential applications in bio-imaging, data encryption, and lighting technologies. ias.ac.in

| Property | Description | Influencing Factors | Potential Applications |

|---|---|---|---|

| Organic Room Temperature Phosphorescence (ORTP) | Light emission from a triplet excited state at room temperature. chemrxiv.org | Heavy atom (e.g., Br), rigid molecular packing, suppression of non-radiative decay. ias.ac.inrsc.org | OLEDs, bio-imaging, sensors, anti-counterfeiting. |

| Tunable Emission | Ability to control the wavelength of emitted light. | Molecular structure, degree of intermolecular interaction, nature of supramolecular assembly. | Displays, lighting, fluorescent probes. |

| Charge Transport | Movement of charge carriers through the material. | π-π stacking distance, molecular orbital overlap. | Organic field-effect transistors (OFETs), solar cells. |

Broader Context and Future Directions in Chemical Research

Contributions to Retrosynthetic Analysis and Target-Oriented Synthesis

Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex organic molecules, where a target molecule is deconstructed into simpler, commercially available precursors. nih.gov In this context, 2-(4-Bromophenyl)-4'-cyanoacetophenone serves as a valuable building block, or synthon, representing a C2-aryl fragment connected to another aryl ketone moiety.

In target-oriented synthesis (TOS), which focuses on the creation of a single, well-defined molecule, this compound can be identified as a key intermediate. For example, the synthesis of complex poly-aromatic systems or natural product analogues might disconnect to a deoxybenzoin (B349326) core. The synthesis plan would involve the formation of the central C-C bond between the carbonyl carbon and the α-carbon, often via reactions like a Friedel-Crafts acylation or related cross-coupling strategies. The bromine and cyano functionalities provide handles for subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the bromophenyl ring or transformations of the nitrile group into amines, amides, or carboxylic acids.

Table 1: Potential Retrosynthetic Disconnections of a Target Molecule (TM) Leading to this compound

| Target Molecule Class | Retrosynthetic Disconnection | Precursors Identified |

| Substituted Isoflavones | C-C and C-O bond cleavage (heterocycle formation) | This compound , Formylating agent |

| Poly-aryl Alkenes | Wittig or Horner-Wadsworth-Emmons olefination | This compound , Phosphonium ylide |

| 1,2-Diaryl-diamines | Reductive amination of derived α-oximino ketone | This compound , Aminating agent |

Significance in Skeletal Diversification of Aromatic Nitrogenous Heterocycles

Skeletal diversification is a powerful strategy in modern drug discovery and materials science, enabling the creation of diverse molecular architectures from a common starting material. The deoxybenzoin core of this compound is an excellent platform for generating a wide array of aromatic nitrogenous heterocycles. The 1,3-relationship between the ketone and the protons of the adjacent methylene (B1212753) group is key to this utility.

This compound can serve as a precursor to various heterocyclic systems through condensation reactions with dinucleophiles.

Pyrazoles and Isoxazoles: Reaction with hydrazine (B178648) or hydroxylamine (B1172632) can yield five-membered pyrazole (B372694) or isoxazole (B147169) rings, respectively, by condensation with the ketone and subsequent cyclization.

Pyrimidines: Condensation with amidines or urea (B33335) can lead to the formation of pyrimidine (B1678525) scaffolds.

Quinolines: The Friedländer annulation, involving the reaction of the α-methylene ketone with a 2-aminoaryl aldehyde or ketone, can be employed to construct substituted quinoline (B57606) rings.

The utility of related compounds in generating diverse heterocyclic libraries underscores the potential of this compound in this area. For instance, the analogous compound 3-(4-bromobenzoyl) prop-2-enoic acid has been used to generate a variety of heterocycles through reactions with reagents like thiourea (B124793) and ethyl cyanoacetate. researchgate.netekb.eg

Utility in Medicinal Chemistry Lead Structure Research through Organic Synthesis

In medicinal chemistry, the goal of organic synthesis is often to create libraries of related compounds for screening to identify new lead structures. Diversity-oriented synthesis (DOS) is an approach that aims to generate structurally diverse molecules from a common core. nih.gov this compound is an ideal starting point for such endeavors, providing a robust scaffold that can be systematically modified.

The compound's structure allows for diversification at three key points:

The Ketone: Can be reduced to an alcohol, converted to an oxime, or used in olefination reactions. A study on deoxybenzoin oximes has demonstrated their potential as immunosuppressive agents. nih.gov

The α-Methylene Group: Can be functionalized via alkylation, acylation, or condensation reactions.

The Aromatic Rings: The 4-bromophenyl ring is a substrate for numerous palladium-catalyzed cross-coupling reactions, allowing the introduction of a wide range of aryl, alkyl, or heteroaryl groups. The 4-cyanophenyl ring offers a site for nucleophilic addition or modification of the nitrile itself.

This multi-point diversification allows chemists to rapidly generate a large number of analogues, exploring the chemical space around the deoxybenzoin core to discover molecules with desired properties, without an initial focus on a specific biological target.

Q & A

Q. How can the structural identity of 2-(4-Bromophenyl)-4'-cyanoacetophenone be confirmed experimentally?

To confirm the molecular structure, use single-crystal X-ray diffraction (SC-XRD) coupled with refinement software like SHELXL for high-precision bond length and angle measurements . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) can validate functional groups (e.g., bromophenyl, cyano, and ketone moieties). For example, the cyano group’s carbon typically resonates near 110–120 ppm in ¹³C NMR. Mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 224.0540 (C₉H₆BrNO) .

Q. What are the recommended synthetic routes for this compound?

A common approach involves Friedel-Crafts acylation : React 4-bromobenzene with 4-cyanobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternatively, nucleophilic substitution of 4-cyanoacetophenone with a brominating agent (e.g., NBS or Br₂ in a controlled environment) can introduce the bromophenyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How does the bromine substituent influence the compound’s reactivity in further transformations?

The electron-withdrawing bromine on the phenyl ring deactivates the aromatic system, directing electrophilic substitution to the para position relative to the cyano group. This electronic effect enhances stability in reactions like Suzuki-Miyaura cross-coupling, where bromine serves as a leaving group . Comparative studies with non-brominated analogs (e.g., 4’-cyanoacetophenone) show slower reaction kinetics in nucleophilic attacks .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structural refinement?

Use SHELXL’s restraints and constraints to model disorder, especially if the bromine or cyano groups exhibit positional ambiguity. Validate hydrogen bonding and π-stacking interactions using PLATON or OLEX2 . For high-resolution data (>1.0 Å), multipole refinement (via Hansen-Coppens model) can resolve electron density discrepancies .

Q. What methodologies optimize the compound’s use in medicinal chemistry (e.g., enzyme inhibition studies)?

Perform docking simulations (AutoDock Vina, Schrödinger) to predict binding affinity with targets like kinases or cytochrome P450 enzymes. Validate experimentally via fluorescence-based assays (e.g., FRET) or surface plasmon resonance (SPR) . The cyano group’s strong dipole enhances hydrogen bonding with catalytic residues, as seen in analogous trifluoromethyl derivatives .

Q. How can reaction conditions be tuned for high-throughput synthesis of derivatives?

Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 150°C vs. 24 hours conventionally). Screen solvents (DMF for polar intermediates, toluene for non-polar systems) and catalysts (Pd(PPh₃)₄ for cross-coupling). Monitor reaction progress via in-situ FTIR to detect intermediates .

Q. What strategies mitigate competing side reactions during functionalization of the ketone group?

Protect the ketone as a thioacetal or enol ether before introducing electrophiles. For example, react the ketone with ethanedithiol/BF₃·Et₂O to form a dithiolane, which stabilizes the carbonyl during bromination or alkylation . Deprotect with HgCl₂/MeOH post-reaction .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.